N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid with cyclohexylmethylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound is being explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
Comparison with Other Similar Compounds: N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives, such as:
- N-(Cyclohexylmethyl)-quinazoline-4-carboxamide
- N-(Cyclohexylmethyl)-6,7-dimethoxyquinazoline-4-carboxamide
- N-(Cyclohexylmethyl)-2,3-dihydroquinazoline-4-carboxamide
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexylmethyl group, which can impart distinct biological activities and physicochemical properties compared to other quinazoline derivatives .
Comparison with Similar Compounds
- N-(Cyclohexylmethyl)-quinazoline-4-carboxamide
- N-(Cyclohexylmethyl)-6,7-dimethoxyquinazoline-4-carboxamide
- N-(Cyclohexylmethyl)-2,3-dihydroquinazoline-4-carboxamide .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(17-10-12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)18-11-19-15/h11-12H,1-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQCAPISRSYZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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